Momilactone A

Description

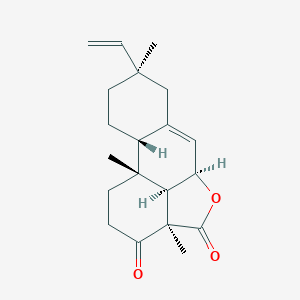

Structure

3D Structure

Propriétés

Numéro CAS |

51415-07-7 |

|---|---|

Formule moléculaire |

C20H26O3 |

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |

InChI |

InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |

Clé InChI |

MPHXYQVSOFGNEN-JGHPTVLTSA-N |

SMILES |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

SMILES isomérique |

C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |

SMILES canonique |

CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |

melting_point |

235-236°C |

Description physique |

Solid |

Synonymes |

momilactone A |

Origine du produit |

United States |

Foundational & Exploratory

Momilactone A discovery and natural sources

An In-depth Technical Guide on the Discovery and Natural Sources of Momilactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a labdane-related diterpenoid that has garnered significant attention in the scientific community for its diverse biological activities, including potent allelopathic, phytoalexin, and pharmacological properties.[1][2][3] First isolated in 1973, this molecule has since been the subject of extensive research to understand its natural distribution, biosynthesis, and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the experimental methodologies employed in its isolation and characterization.

Discovery of this compound

This compound was first discovered in 1973 by a team of Japanese scientists led by T. Kato.[1][4][5][6] The compound was isolated from the husks of rice (Oryza sativa L. var. Koshihikari).[4][6] The name "momilactone" is derived from the Japanese word "momi," which translates to rice husk, reflecting its origin.[4][6] Concurrently, Momilactone B was also isolated and identified from the same source.[1][6] These compounds were initially identified as potent inhibitors of plant germination and growth.[6] Subsequent research revealed their roles as phytoalexins, substances produced by plants to defend against pathogenic microorganisms.[1][3]

Natural Sources of this compound

Initially discovered in rice, this compound has since been identified in a limited but diverse range of plant species, from staple food crops to bryophytes.

Rice (Oryza sativa)

The primary and most well-documented source of this compound is the rice plant (Oryza sativa).[4] It is found in various parts of the plant, including:

-

Leaves and Straw: Accumulates in vegetative tissues.[1][2][4]

-

Roots and Root Exudates: Secreted into the rhizosphere, contributing to its allelopathic effects.[1][5][7]

-

Grains and Bran: Found in smaller quantities.[4]

This compound concentrations can vary significantly between different rice cultivars (e.g., Japonica varieties often have higher levels than Indica varieties) and at different growth stages, with levels often peaking around the heading stage.[2][4] Its production is also induced by various biotic and abiotic stressors, such as fungal infection, UV radiation, and heavy metal exposure.[3][4]

Moss Species

In a significant discovery that expanded the known distribution of momilactones, these compounds were identified in bryophytes for the first time. The primary moss species known to produce this compound are:

-

Hypnum plumaeforme (now often referred to as Calohypnum plumiforme): This was the first moss species from which this compound and B were isolated.[8][9][10][11]

The discovery of momilactones in mosses, which are phylogenetically distant from rice, suggests a convergent evolution of their biosynthetic pathways.[8][12] In mosses, momilactones are thought to play a crucial role in allelopathy, helping them compete with other plants.[8][9][10]

Other Plant Species

While rice and certain mosses are the most confirmed sources, compounds structurally related to momilactones, specifically (9β-H)-pimaranes, have been reported in a few other flowering plant genera, including Icacina, Casimirella, and Annona.[6] However, the presence of this compound itself in these species is less documented.

Quantitative Data on this compound Content

The yield and concentration of this compound vary widely depending on the source, extraction method, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Purified this compound from Natural Sources

| Natural Source | Starting Material (kg) | Yield of this compound (mg) | Reference |

| Oryza sativa var. Koshihikari (husks) | 200 | 150 | Kato et al., 1973[4] |

| Oryza sativa var. Koshihikari (husks) | 30 | 350 | Quan et al., 2018[13] |

| Oryza sativa (husks) | 7 | 52 | Quan et al., 2019[14] |

| Hypnum plumaeforme (whole plant) | 1 | 8.4 | Nozaki et al., 2007[8][9][10] |

Table 2: Concentration of this compound in Various Plant Tissues

| Plant Species | Tissue | Concentration (µg/g Dry Weight unless specified) | Reference |

| Oryza sativa | Straw | 4.5 | Kato-Noguchi, 2023[1] |

| Oryza sativa | Husks | 4.9 | Kato-Noguchi, 2023[1] |

| Oryza sativa (80-day-old plants) | Whole Plant | 140 | Kato-Noguchi, 2023[1] |

| Oryza sativa | Husks | 16.44 ± 0.09 | Quan et al., 2019[15] |

| Hypnum plumaeforme | Whole Plant | 2.13 | Li et al., 2020[4] |

| Pseudoleskeella papillosa | Aerial Parts | 11.52 | Liu et al., 2012[4] |

Experimental Protocols

The isolation and purification of this compound from natural sources typically involve solvent extraction followed by various chromatographic techniques.

General Isolation Protocol from Rice Husks

-

Preparation of Plant Material: Dried rice husks are finely ground to a powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered husks are immersed in an organic solvent, typically methanol (B129727) or ethyl acetate (B1210297), for an extended period (e.g., 2 weeks) at room temperature.[4][13] The resulting mixture is then filtered to separate the crude extract from the solid plant material.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as hexane (B92381) and ethyl acetate.[4] The this compound-containing fraction (usually the ethyl acetate fraction) is collected.

-

Column Chromatography: The active fraction is subjected to column chromatography for purification. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.[7]

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient, often a mixture of hexane, ethyl acetate, and methanol.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, eluting with a solvent such as methanol.

-

-

Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation and Confirmation: The identity and purity of the isolated this compound are confirmed using various analytical techniques, including:

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in rice begins with geranylgeranyl diphosphate (B83284) (GGDP) and involves a series of enzymatic reactions. The core genes for this pathway are located in a biosynthetic gene cluster on chromosome 4.[1][5]

Caption: Biosynthetic pathway of this compound in rice.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.

References

- 1. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Biological roles of momilactones: achievements, challenges, and promising approaches to exploit their beneficial properties [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound and B as allelochemicals from moss Hypnum plumaeforme: first occurrence in bryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. bioone.org [bioone.org]

- 12. Momilactone, an allelopathic substance of land plants produced by convergent evolution ~Identification of the first biosynthetic gene cluster in moss~ | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Momilactones A and B Are α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure of Momilactone A

Introduction

Momilactone A is a naturally occurring diterpenoid first isolated from the husks of rice (Oryza sativa).[1][2] It belongs to the labdane-related diterpenoid family and is a key phytoalexin, a class of antimicrobial compounds produced by plants to defend against pathogens like the rice blast fungus, Magnaporthe oryzae.[2][3] Beyond its role in pathogen defense, this compound exhibits potent allelopathic properties, inhibiting the germination and growth of neighboring plants.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and the biosynthetic pathway of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Identity

This compound is characterized by a unique and complex tetracyclic structure based on a 9β-H-pimarane skeleton.[4][5] This skeleton features a trans-syn-cis ring fusion, which presents a significant challenge for chemical synthesis.[5] Key functional groups include a γ-lactone ring, a ketone, and a vinyl group. The absolute stereochemistry, particularly the β-orientation of the hydrogen at the C-9 position, was definitively confirmed through X-ray single-crystal diffraction analysis.[4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadec-7-ene-11,13-dione | [3][6][7] |

| Synonym | 3-oxo-9β-pimara-7,15-dien-19,6β-olide | [7] |

| CAS Number | 51415-07-7 | [3][7][8] |

| Molecular Formula | C₂₀H₂₆O₃ | [6][7][8] |

| InChIKey | MPHXYQVSOFGNEN-JGHPTVLTSA-N | [3][6] |

| SMILES | C=C[C@]1(C)CC[C@]2([H])C(=C[C@]3([H])[C@]4([H])[C@]2(C)CCC(=O)[C@]4(C)C(=O)O3)C1 |[6] |

Physicochemical Properties

The quantitative physicochemical properties of this compound have been determined through various analytical methods. These properties are essential for its purification, characterization, and potential pharmacological applications.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 314.42 g/mol | [6][8][9] |

| Monoisotopic Mass | 314.18819469 Da | [7][8] |

| Melting Point | 234–236 °C | [1][3][8][10] |

| Optical Activity [α]D | -277° (c in CHCl₃) | [11] |

| Topological Polar Surface Area | 43.4 Ų | [8] |

| XLogP3 (Lipophilicity) | 3.8 | [8] |

| Infrared (IR) νmax (cm⁻¹) | 2936, 1766 (lactone C=O), 1698 (ketone C=O), 1637 (C=C) |[1][10] |

Experimental Protocols

The isolation and structural elucidation of this compound require a combination of chromatographic and spectroscopic techniques.

This compound is typically isolated from rice husks, where it is present in relatively low concentrations.

Protocol 1: Optimized Solvent Extraction and Column Chromatography This protocol is adapted from a method designed to optimize yields.[1]

-

Material Preparation: Rice husks are dried at 100°C for 1 hour.

-

Extraction: The dried husks are first subjected to extraction with ethyl acetate (B1210297) (EtOAc). Subsequently, the material is soaked in 100% methanol (B129727) (MeOH) for one week. This combination was found to provide maximum yields of this compound (58.76 µg/g dry weight).[1]

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with chloroform (B151607) and methanol.

-

Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC), visualizing spots with 5% H₂SO₄ in ethanol (B145695) spray reagent.[1] Fractions containing the compound of interest (Rf ≈ 0.48 in CHCl₃:MeOH; 9.5:0.5) are pooled.[1]

-

Purification: The pooled fractions are further purified by repeated column chromatography or recrystallization to yield pure, colorless crystalline this compound.[1]

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) HSCCC is a sustainable and efficient method for isolating this compound, minimizing organic solvent waste.[12]

-

Extraction: A crude extract is obtained from rice husks as described in Protocol 1 (steps 1-3).

-

Solvent System Preparation: An optimized two-phase solvent system of n-hexane/ethyl acetate/methanol/water (7/3/5/5, v/v/v/v) is prepared and thoroughly equilibrated.[12]

-

HSCCC Operation: The coiled column of the HSCCC instrument is first filled with the stationary phase (upper phase). The instrument is then rotated at a high speed (e.g., 1000 rpm).

-

Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

Elution: The mobile phase (lower phase) is pumped through the column at a specific flow rate (e.g., 1.0 mL/min).[12]

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing pure this compound (>95% purity).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for determining the detailed structure of organic molecules.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer.[1][10]

-

Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1][10]

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and 2D NMR correlations (COSY, HMBC, HSQC) are used to assign every proton and carbon in the molecule, confirming the connectivity and stereochemistry.

Table 3: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C NMR δ (ppm) | ¹H NMR δ (ppm), multiplicity, J (Hz) | Reference(s) |

|---|---|---|---|

| C-3 | 205.20 | - | [1][10] |

| C-6 | 73.17 | 4.84, t, J = 5.0 | [1][10] |

| C-7 | 114.03 | 5.70, d, J = 5.0 | [1][10] |

| C-8 | 148.96 | - | [1][10] |

| C-15 | 148.03 | 5.84, dd, J = 17.0, 11.0 | [1][10] |

| C-16 | 110.17 | 4.97, dd, J = 17.0, 1.0; 4.93, dd, J = 10.0, 1.0 | [1][10] |

| C-17 | 21.80 | 0.88, s | [1][10] |

| C-18 | 21.47 | 1.52, s | [1][10] |

| C-19 | 174.32 | - | [1][10] |

| C-20 | 21.96 | 0.98, s |[1][10] |

Mass Spectrometry (MS) MS is used to determine the molecular weight and elemental composition.

-

Instrumentation: Various ionization techniques are employed, including Electron Impact (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI).[1][11] High-Resolution Mass Spectrometry (HRMS) provides the exact mass.[1][10]

-

Results:

-

EI-MS: Shows the molecular ion peak [M]⁺ at m/z 314.[11]

-

ESI-MS: Detects the protonated molecule [M+H]⁺ at m/z 315 and the deprotonated molecule [M-H]⁻ at m/z 313.[1][10]

-

HR-ESI-MS: Provides a highly accurate mass, e.g., 315.1959 [M+H]⁺, which corresponds to the calculated value of 315.1960 for the formula C₂₀H₂₇O₃⁺.[1][10]

-

Biosynthesis of this compound

The biosynthesis of this compound in rice begins with the common diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), and involves a series of enzymatic reactions. The genes encoding these enzymes are notably clustered on chromosome 4 in the rice genome.[2][13][14]

-

Step 1: Cyclization to syn-Copalyl Diphosphate (syn-CDP): GGDP is cyclized by syn-copalyl diphosphate synthase 4 (OsCPS4).[14][15]

-

Step 2: Formation of the Pimarane Skeleton: syn-CDP is further cyclized by the kaurene synthase-like enzyme OsKSL4 to form the key intermediate, 9β-pimara-7,15-diene.[14][15]

-

Step 3: Sequential Oxidation: The pimarane skeleton undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. CYP99A2 and CYP99A3 are key enzymes in this process, responsible for hydroxylations.[14][16][17] Another P450, CYP76M8, from a different gene cluster, is also required for the pathway.[16][17]

-

Step 4: Final Oxidation to this compound: The final step is the oxidation of a C-3 hydroxyl group on a late-stage intermediate to the characteristic ketone. This reaction is catalyzed by this compound Synthase (OsMAS1/OsMS1 and OsMAS2/OsMS2), which are short-chain dehydrogenases/reductases (SDRs).[14][16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 51415-07-7 [smolecule.com]

- 4. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Synthetic View on Momilactones and Related 9β-H Pimarane Skeleton Diterpenoids [frontiersin.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | C20H26O3 | CID 162644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | 51415-07-7 | XM165579 | Biosynth [biosynth.com]

- 10. scienceopen.com [scienceopen.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Isolation of Momilactones A and B from Rice Husk Using High-Speed [jstage.jst.go.jp]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lateral transfers lead to the birth of momilactone biosynthetic gene clusters in grass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Momilactone A Biosynthesis Pathway in Rice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactones are a class of diterpenoid phytoalexins and allelochemicals produced by rice (Oryza sativa) that play a crucial role in the plant's defense against pathogens and in inhibiting the growth of competing plants.[1][2][3] Notably, Momilactone A and B exhibit a range of pharmacological activities, including anti-leukemic and anti-diabetic properties, making their biosynthetic pathway a subject of significant interest for researchers in drug development and crop improvement.[1][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in rice, detailing the enzymatic steps, regulatory mechanisms, and available quantitative data. It also includes detailed experimental protocols for key assays and visualizations of the involved pathways.

The Core Biosynthetic Pathway

The biosynthesis of this compound in rice originates from the general isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through a series of enzymatic reactions catalyzed by enzymes primarily encoded by a gene cluster on chromosome 4.[1][3]

The initial steps involve two terpene synthases:

-

OsCPS4 (syn-copalyl diphosphate synthase 4): This enzyme catalyzes the cyclization of the linear precursor GGDP to form syn-copalyl diphosphate (syn-CPP).[4]

-

OsKSL4 (ent-kaurene synthase-like 4): syn-CPP is then further cyclized by OsKSL4 to produce the diterpene hydrocarbon intermediate, syn-pimaradiene (B1259439).[5]

Following the formation of the hydrocarbon backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and a short-chain dehydrogenase/reductase (SDR):

-

CYP99A3: This enzyme sequentially oxidizes the C19 methyl group of syn-pimaradiene to form syn-pimaradien-19-ol, then syn-pimaradien-19-al, and finally syn-pimaradien-19-oic acid.[2]

-

CYP76M8: This cytochrome P450, encoded by a gene outside the main momilactone cluster, is believed to hydroxylate the C6 position of a syn-pimaradiene derivative.

-

OsMAS (this compound Synthase): This short-chain dehydrogenase/reductase is responsible for the final oxidation step, converting 3β-hydroxy-9β-pimara-7,15-dien-19,6β-olide into this compound.[6]

The complete proposed biosynthetic pathway to this compound and the related Momilactone B is depicted below.

Quantitative Data on Biosynthetic Enzymes

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Notes |

| OsCPS4 | GGDP | syn-CPP | Data not available | Data not available | Data not available | Data not available | Activity confirmed through heterologous expression.[4] |

| OsKSL4 | syn-CPP | syn-Pimaradiene | Data not available | Data not available | Data not available | Data not available | Activity confirmed through heterologous expression.[7] |

| CYP99A3 | syn-Pimaradiene | syn-Pimaradien-19-oic acid (via ol and al) | Data not available | Data not available | Data not available | Data not available | Sequential oxidation activity demonstrated.[2] |

| CYP76M8 | syn-pimaradiene derivative | 6-hydroxylated intermediate | Data not available | Data not available | Data not available | Data not available | Function inferred from genetic and co-expression studies. |

| OsMAS | 3β-hydroxy-9β-pimara-7,15-dien-19,6β-olide | This compound | Data not available | Data not available | Data not available | Data not available | Catalytic activity confirmed in vitro.[6] |

| CYP701A8 | Diterpene intermediates | C3α-hydroxylated products | Data not available | Data not available | Data not available | Data not available | Exhibits hydroxylase activity on various diterpenes.[5][8] |

| CYP76M14 | This compound | Momilactone B | Data not available | Data not available | Data not available | Data not available | Proposed to catalyze the final step to Momilactone B. |

Regulation of Momilactone Biosynthesis

The production of momilactones is tightly regulated and is induced by various biotic and abiotic stresses, including pathogen attack, UV irradiation, and treatment with signaling molecules like jasmonic acid (JA).[1][3]

Jasmonic Acid Signaling Pathway

Jasmonic acid plays a central role in activating the expression of momilactone biosynthesis genes. The signaling cascade involves the bZIP transcription factor OsTGAP1 . Upon perception of JA, OsTGAP1 is induced and subsequently activates the promoters of key biosynthetic genes, including OsKSL4, likely through binding to TGACGT motifs in their promoter regions.[1][9] OsTGAP1 also appears to regulate the expression of OsDXS3, a gene in the upstream methylerythritol phosphate (B84403) (MEP) pathway, thereby coordinating the supply of the GGDP precursor with the downstream biosynthetic pathway.[9][10]

Experimental Protocols

Detailed, step-by-step protocols for the expression and assay of each enzyme in the momilactone biosynthesis pathway are not consistently reported in single sources. However, based on published methodologies for similar enzymes, the following general protocols can be adapted.

Heterologous Expression of Rice Terpene Synthases (e.g., OsCPS4, OsKSL4) in E. coli

This protocol outlines a general workflow for expressing rice terpene synthases in a microbial host for subsequent enzyme assays or metabolic engineering.

Materials:

-

Rice tissue (e.g., UV-irradiated leaves)

-

RNA isolation kit

-

cDNA synthesis kit

-

High-fidelity DNA polymerase

-

Gene-specific primers

-

Expression vector (e.g., pET-28a(+))

-

Restriction enzymes and T4 DNA ligase (or cloning kit)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash and elution buffers for chromatography

Procedure:

-

Gene Cloning:

-

Isolate total RNA from rice tissue where the target gene is expressed (e.g., UV-treated leaves for phytoalexin biosynthesis genes).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the coding sequence of the target gene using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector, ensuring it is in-frame with any purification tags (e.g., His-tag).

-

Verify the sequence of the construct.

-

-

Transformation and Expression:

-

Transform the expression construct into a suitable E. coli strain.

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

-

Incubate the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an equilibrated affinity chromatography column.

-

Wash the column to remove unbound proteins.

-

Elute the target protein using a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

In Vitro Enzyme Assay for Cytochrome P450s (e.g., CYP99A3)

This protocol describes a general method for assaying the activity of a recombinant plant cytochrome P450 enzyme.

Materials:

-

Microsomal fraction containing the recombinant CYP and a cytochrome P450 reductase (CPR).

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.2).

-

Substrate (e.g., syn-pimaradiene, dissolved in a suitable solvent like DMSO).

-

NADPH.

-

Quenching solution (e.g., 1 M HCl).

-

Ethyl acetate (B1210297) for extraction.

-

GC-MS for product analysis.

Procedure:

-

Reaction Setup:

-

In a glass vial, combine the microsomal preparation, assay buffer, and substrate.

-

Pre-incubate the mixture at the desired temperature (e.g., 28-30°C) for a few minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the products from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction two to three times.

-

-

Analysis:

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., hexane).

-

Analyze the products by GC-MS to identify and quantify the enzymatic products by comparing their retention times and mass spectra to authentic standards or published data.

-

Conclusion

The biosynthesis of this compound in rice is a complex and tightly regulated process involving a dedicated gene cluster and enzymes from other metabolic pathways. While the key enzymatic steps and a major regulatory transcription factor have been identified, a complete understanding of the pathway's kinetics and the full regulatory network remains an active area of research. This guide provides a comprehensive summary of the current knowledge, offering a valuable resource for scientists working on the elucidation, engineering, and application of this important biosynthetic pathway. Further research is needed to fill the gaps in our understanding of the enzyme kinetics and the detailed molecular mechanisms of its regulation, which will be crucial for unlocking the full potential of momilactones in agriculture and medicine.

References

- 1. OsTGAP1 is responsible for JA-inducible diterpenoid phytoalexin biosynthesis in rice roots with biological impacts on allelopathic interaction [pubmed.ncbi.nlm.nih.gov]

- 2. CYP99A3: Functional identification of a diterpene oxidase from the momilactone biosynthetic gene cluster in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP701A8: a rice ent-kaurene oxidase paralog diverted to more specialized diterpenoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CYP701A8: A Rice ent-Kaurene Oxidase Paralog Diverted to More Specialized Diterpenoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OsTGAP1, a bZIP Transcription Factor, Coordinately Regulates the Inductive Production of Diterpenoid Phytoalexins in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OsTGAP1,OsbZIP37 [funricegenes.github.io]

The Dawn of a Diterpenoid: An In-depth Technical Guide to the Initial Biological Activities of Momilactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A (MA), a labdane-related diterpenoid first isolated from the husks of rice (Oryza sativa), has emerged as a molecule of significant interest in the scientific community.[1][2] Initially identified as a potent germination and growth inhibitor, its role has expanded to encompass a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the initial biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, with significant activities observed in allelopathy, antimicrobial action, and cytotoxicity against cancer cell lines. These activities are often dose-dependent, with varying levels of potency observed across different biological systems.[3]

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The following tables summarize the key quantitative data associated with the primary biological activities of this compound. This data is crucial for comparing its efficacy across different applications and for designing future experiments.

Table 1: Allelopathic Activity of this compound

| Target Species | Effect | IC50 (µM) | Reference |

| Echinochloa crus-galli (Barnyard grass) | Shoot Growth Inhibition | 146 | [4] |

| Echinochloa crus-galli (Barnyard grass) | Root Growth Inhibition | 91 | [4] |

| Arabidopsis thaliana | Germination Inhibition | 742 | [2] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | IC50 (µg) or Inhibition Zone (mm) | Reference |

| Botrytis cinerea | Antifungal | IC50: 78.1 µg | [5] |

| Fusarium solani | Antifungal | IC50: 198.1 µg | [5] |

| Colletotrichum gloeosporioides | Antifungal | IC50: 95.3 µg | [5] |

| Escherichia coli | Antibacterial | Similar to Momilactone B | [5] |

| Pseudomonas ovalis | Antibacterial | Weaker than Momilactone B | [6] |

| Bacillus cereus | Antibacterial | Weaker than Momilactone B | [6] |

| Bacillus pumilus | Antibacterial | Weaker than Momilactone B | [6] |

Table 3: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 Murine Leukemia | Leukemia | 2.71 | [2][3] |

Experimental Protocols

To ensure the reproducibility and advancement of research on this compound, this section provides detailed methodologies for key experiments cited in this guide.

Allelopathy Bioassay against Echinochloa crus-galli

This protocol outlines a method to assess the allelopathic potential of this compound on the germination and seedling growth of barnyard grass (Echinochloa crus-galli), a common weed in rice fields.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Echinochloa crus-galli seeds

-

Petri dishes (9 cm diameter)

-

Whatman No. 2 filter paper

-

Distilled water

-

Incubator with controlled temperature and light conditions (e.g., 28/23°C day/night temperature, 12-hour photoperiod)

-

Pipettes and sterile tubes

Procedure:

-

Seed Sterilization: Surface sterilize E. crus-galli seeds to prevent microbial contamination. This can be achieved by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10% sodium hypochlorite (B82951) solution for 10 minutes, and then rinsing thoroughly with sterile distilled water.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water. A solvent control (distilled water with the same concentration of the solvent used for the stock solution) should also be prepared.

-

Assay Setup: Place one sheet of filter paper in each sterile Petri dish.

-

Add a specific volume (e.g., 5 mL) of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.

-

Place a predetermined number of sterilized E. crus-galli seeds (e.g., 15-20 seeds) evenly on the filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate them under controlled conditions for a specified period (e.g., 7 days).

-

Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

-

Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control. The IC50 value can be determined by plotting the inhibition percentage against the concentration of this compound and using regression analysis.[7]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol describes a common method to evaluate the antimicrobial activity of this compound against various bacteria and fungi.

Materials:

-

This compound stock solution

-

Target microbial strains (e.g., E. coli, B. cereus, B. cinerea)

-

Nutrient agar (B569324) or appropriate growth medium for the target microbe

-

Sterile Petri dishes

-

Sterile cork borer or pipette tip to create wells

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the target microorganism. Spread the inoculum uniformly over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Application of Test Substance: Add a specific volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Analysis: Compare the size of the inhibition zone of this compound with that of the positive and negative controls to determine its antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution

-

Target cancer cell line (e.g., P388 murine leukemia cells)

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a specific volume (e.g., 10 µL) of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.[1][8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway: this compound's Putative Role in MAPK-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells, and this effect is believed to be mediated, in part, through the mitogen-activated protein kinase (MAPK) signaling pathway. The diagram below illustrates a potential mechanism.

Caption: Putative MAPK signaling pathway influenced by this compound leading to apoptosis.

Experimental Workflow: Isolation of this compound from Rice Husks

The isolation of this compound from its natural source, rice husks, is a multi-step process involving extraction and chromatographic separation. The following diagram outlines a general workflow.

Caption: General experimental workflow for the isolation of this compound from rice husks.

Conclusion

This compound stands out as a natural product with a remarkable array of initial biological activities. Its potent allelopathic, antimicrobial, and cytotoxic effects, supported by the quantitative data and experimental protocols presented herein, underscore its potential for development in various fields, including agriculture and medicine. The elucidation of its role in signaling pathways, such as the MAPK pathway, provides a foundation for understanding its molecular mechanisms of action. Further research into the diverse biological properties of this compound is warranted to fully explore its therapeutic and practical applications.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biological roles of momilactones: achievements, challenges, and promising approaches to exploit their beneficial properties [frontiersin.org]

- 7. Phytochemical profiling and allelopathic effect of garlic essential oil on barnyard grass (Echinochloa crusgalli L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Allelopathic Power of Momilactone A: A Technical Guide

An In-depth Examination of a Potent Allelochemical for Researchers, Scientists, and Drug Development Professionals

Momilactone A, a labdane-related diterpenoid first isolated from rice husks (Oryza sativa), has garnered significant scientific interest for its potent allelopathic properties.[1][2] This natural compound plays a crucial role in the defense mechanisms of rice, inhibiting the growth of competing plant species and protecting against pathogens.[1][2] This technical guide provides a comprehensive overview of the allelopathic characteristics of this compound, including its mechanism of action, target species, effective concentrations, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of agriculture and pharmacology.

Mechanism of Action and Target Species

This compound exerts its allelopathic effects by inhibiting the germination and growth of a wide range of plant species.[3][4] Studies have shown that it is particularly effective against common paddy field weeds. The primary mode of action involves the disruption of fundamental physiological processes in target plants, including interference with cell division and elongation.[5] While the precise molecular targets are still under investigation, evidence suggests that this compound may interfere with hormonal signaling pathways crucial for plant development.[6]

This compound exhibits selective phytotoxicity, with monocotyledonous weed species generally showing higher susceptibility compared to dicotyledonous species.[1][7] However, rice plants themselves display a notable tolerance to this compound, suggesting a specific mechanism of self-resistance.[1][8]

Quantitative Data on Allelopathic Activity

The inhibitory effects of this compound have been quantified in numerous studies, typically reported as the concentration required for 50% inhibition of growth (IC50). These values vary depending on the target species and the specific bioassay conditions.

| Target Species | Tissue | IC50 (µM) | Reference |

| Echinochloa crus-galli (Barnyard grass) | Shoot | 146 | [9][10] |

| Root | 91 | [9][10] | |

| Arabidopsis thaliana | Seed Germination | 742 | [4] |

| Amaranthus lividus | - | >60 | [3] |

| Poa annua | - | >60 | [3] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for extracting and isolating this compound from rice husks involves solvent extraction followed by chromatographic purification.[5][11][12]

Protocol:

-

Preparation of Rice Husks: Dried rice husks are ground into a fine powder to increase the surface area for extraction.[12]

-

Solvent Extraction: The powdered husks are immersed in an organic solvent, most commonly methanol (B129727), for an extended period (e.g., two weeks) at room temperature.[5][12] Other solvents like ethyl acetate (B1210297) and acetone (B3395972) have also been used.[5][11]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification by Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.[5][13] A gradient of solvents, such as a mixture of chloroform (B151607) and methanol, is used to elute the compounds.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[5]

-

Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as recrystallization or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[11]

Allelopathic Bioassay

The growth inhibitory activity of this compound is typically assessed using a seedling growth bioassay.

Protocol:

-

Preparation of Test Solutions: Pure this compound is dissolved in a suitable solvent (e.g., methanol or acetone) and then diluted with distilled water to the desired test concentrations. A control solution without this compound is also prepared.

-

Seed Germination and Growth: Seeds of the target plant species are surface-sterilized and placed on filter paper in Petri dishes.

-

Application of Test Solutions: A specific volume of the test solution or control solution is added to each Petri dish.

-

Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a defined period (e.g., 7 days).

-

Data Collection: After the incubation period, the germination rate, root length, and shoot length of the seedlings are measured.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Control Length - Treatment Length) / Control Length] x 100.[3]

Signaling Pathways and Molecular Mechanisms

Recent research has begun to unravel the molecular mechanisms underlying the allelopathic effects of this compound. Studies suggest that it can interfere with key phytohormone signaling pathways, particularly those of abscisic acid (ABA) and auxin.[6]

Exposure to this compound has been shown to increase the transcription levels of key genes involved in ABA biosynthesis and signaling.[6] This disruption of ABA signaling can lead to inhibited seed germination and seedling establishment. Furthermore, this compound can affect root growth by altering auxin biosynthesis and polar auxin transport in the root tips.[6]

The biosynthesis of this compound in rice is itself a tightly regulated process, involving a gene cluster on chromosome 4.[1][14] The expression of these biosynthetic genes can be induced by various biotic and abiotic elicitors, such as pathogen attack and UV irradiation, often through jasmonic acid-dependent and independent signaling pathways.[1]

Below are diagrams illustrating the key pathways involved.

Caption: Biosynthetic pathway of this compound in rice.

Caption: Proposed mechanism of this compound's allelopathic action.

Future Perspectives

The potent and selective allelopathic properties of this compound make it a promising candidate for the development of natural herbicides.[3] Further research into its mode of action and the identification of its specific molecular targets could lead to the design of novel, environmentally friendly weed management strategies. Additionally, understanding the regulatory network of this compound biosynthesis in rice could enable the development of crop varieties with enhanced allelopathic potential, contributing to more sustainable agricultural practices.[15] The diverse biological activities of momilactones also suggest potential applications in medicine, warranting further investigation.[1][4]

References

- 1. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biological roles of momilactones: achievements, challenges, and promising approaches to exploit their beneficial properties [frontiersin.org]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Genetic evidence for natural product mediated plant–plant allelopathy in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Genes Involved in Momilactone A Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momilactone A, a diterpenoid lactone phytoalexin, plays a crucial role in the defense mechanisms of rice (Oryza sativa) and other plant species against pathogens and in allelopathic interactions. Its biosynthesis is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes, primarily located on chromosome 4 in rice, known as the this compound Biosynthetic Gene Cluster (MABGC). This technical guide provides a comprehensive overview of the core genes and enzymes involved in the this compound synthesis pathway, presenting key quantitative data, detailed experimental protocols for functional gene analysis, and visual representations of the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development who are interested in understanding and potentially harnessing this important metabolic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes, leads to the formation of this compound. The core genes responsible for this pathway are often found clustered together in the genome, facilitating their co-regulation.[1][2]

Core Biosynthetic Genes and Their Functions

The key enzymes and their corresponding genes involved in the conversion of GGDP to this compound are detailed below.

| Gene | Enzyme Name | Function |

| OsCPS4 | syn-copalyl diphosphate synthase 4 | Catalyzes the cyclization of GGDP to syn-copalyl diphosphate (syn-CPP), the first committed step in momilactone biosynthesis.[2] |

| OsKSL4 | syn-pimaradiene synthase-like 4 | Catalyzes the further cyclization of syn-CPP to form the diterpene hydrocarbon intermediate, syn-pimaradiene. |

| CYP99A2 / CYP99A3 | Cytochrome P450 monooxygenases | A pair of closely related cytochrome P450 enzymes that catalyze the multi-step oxidation of syn-pimaradiene. A double knockdown of these genes significantly suppresses momilactone production.[3] |

| OsMAS1 / OsMAS2 | This compound synthase | Short-chain dehydrogenase/reductase (SDR) enzymes that catalyze the final oxidation step to form this compound. |

| CYP76M8 | Cytochrome P450 monooxygenase | Located outside the main cluster on chromosome 2, this enzyme is also involved in the oxidation steps of the pathway. |

| CYP701A8 | Cytochrome P450 monooxygenase | A paralog of ent-kaurene (B36324) oxidase involved in gibberellin biosynthesis, this enzyme has been diverted to function in the momilactone pathway, catalyzing a specific hydroxylation step.[4] |

Quantitative Data on this compound Synthesis

The production of this compound and the expression of its biosynthetic genes are influenced by various factors, including plant tissue type, developmental stage, and exposure to biotic and abiotic stresses.

This compound and B Concentrations in Rice

The following table summarizes the concentrations of this compound (MA) and Momilactone B (MB) found in different parts of the rice plant under various conditions.

| Rice Variety/Condition | Tissue | This compound (µg/g DW) | Momilactone B (µg/g DW) | Reference |

| Japonica varieties | - | 157 | 83 | [5] |

| Indica varieties | - | 20.7 | 4.9 | [5] |

| 80-day-old plants | Shoots | - | 74.3 | [5] |

| 80-day-old plants | Roots | - | 21.2 | [5] |

| Rice Straw | - | 4.5 | 3.0 | [1] |

| Rice Husks | - | 4.9 | 2.9 | [1] |

| Brown Rice (KT4) | Grain | 1.56 | 1.61 | [6] |

| Cooked Koshihikari | Grain | - | - | [6] |

| Uncooked Koshihikari | Grain | 0.46 | 0.41 | [6] |

Gene Expression Under Stress Conditions

The expression of momilactone-related biosynthetic genes (MRBGs) is significantly altered in response to environmental stresses.

| Stress Condition | Gene | Change in Expression | Reference |

| UV Stress | CYP99A3, OsMAS, OsMAS2, OsKSL4, OsCPS4 | Increased | [5] |

| Chilling Stress | CYP99A3, OsMAS, OsMAS2, OsKSL4, OsCPS4 | Decreased | [5] |

| FeCl₂ Treatment | - | 1.9-fold increase in MB | [5] |

| CuCl₂ Treatment | - | 3.7-fold increase in MB | [5] |

Signaling Pathways

The biosynthesis of this compound is tightly regulated by complex signaling networks, with the jasmonic acid (JA) pathway playing a central role in response to pathogen attack and herbivory.

Figure 1. The core biosynthetic pathway of this compound from GGDP.

Figure 2. Simplified signaling pathway for stress-induced this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genes involved in this compound synthesis.

Heterologous Expression of Momilactone Biosynthesis Genes in Nicotiana benthamiana

This protocol describes the transient expression of rice genes in N. benthamiana to reconstitute parts of the momilactone pathway and characterize enzyme function.

Figure 3. Workflow for transient gene expression in N. benthamiana.

Materials:

-

N. benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary expression vector (e.g., pEAQ-HT)

-

Rice cDNA library or specific gene clones

-

Restriction enzymes, T4 DNA ligase, and other molecular cloning reagents

-

LB medium, appropriate antibiotics

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringes (1 mL, needleless)

Procedure:

-

Vector Construction:

-

Amplify the full-length coding sequence of the target rice gene (e.g., OsCPS4) from cDNA.

-

Clone the amplified fragment into the binary expression vector.

-

Verify the construct by sequencing.

-

-

Agrobacterium Preparation:

-

Transform the construct into A. tumefaciens.

-

Grow a single colony in LB medium with appropriate antibiotics overnight at 28°C.

-

Inoculate a larger culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Pellet the cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5.

-

Incubate at room temperature for 2-3 hours without shaking.

-

-

Infiltration:

-

Using a needleless syringe, gently infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium suspension.

-

For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.

-

-

Analysis:

-

Incubate the infiltrated plants for 3-5 days under normal growth conditions.

-

Harvest the infiltrated leaf patches, freeze in liquid nitrogen, and grind to a fine powder.

-

Extract metabolites using an appropriate solvent (e.g., ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

-

RNAi-mediated Gene Silencing in Rice

This protocol outlines the generation of RNA interference (RNAi) constructs and the transformation of rice to study the effect of gene knockdown on this compound production.

Materials:

-

Rice callus (e.g., from Oryza sativa L. cv. Nipponbare)

-

RNAi vector (e.g., pANDA)

-

Agrobacterium tumefaciens strain (e.g., LBA4404)

-

Reagents for rice tissue culture and transformation

Procedure:

-

RNAi Construct Preparation:

-

Select a unique 300-400 bp fragment of the target gene's coding sequence.

-

Amplify this fragment and clone it into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

-

-

Agrobacterium-mediated Transformation:

-

Transform the RNAi construct into A. tumefaciens.

-

Co-cultivate the Agrobacterium with rice callus.

-

Select transformed calli on a medium containing an appropriate selective agent (e.g., hygromycin).

-

Regenerate whole plants from the transformed calli.

-

-

Analysis of Transgenic Plants:

-

Confirm the integration of the transgene by PCR.

-

Quantify the knockdown of the target gene expression using quantitative real-time PCR (qRT-PCR).

-

Extract and quantify momilactones from the transgenic and wild-type plants to assess the impact of gene silencing.

-

In Vitro Enzyme Assays

General Protocol for Terpene Synthase (OsCPS4, OsKSL4) Assay:

-

Express and purify the recombinant terpene synthase from E. coli.

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), the purified enzyme, and the appropriate substrate (GGDP for OsCPS4, syn-CPP for OsKSL4).

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the products by GC-MS.

General Protocol for Cytochrome P450 (CYP99A2/A3, CYP76M8, CYP701A8) Assay:

-

Co-express the P450 enzyme and a cytochrome P450 reductase in a suitable system (e.g., yeast or insect cells) and prepare microsomes.

-

Set up a reaction containing microsomes, the diterpene substrate, and an NADPH-regenerating system in a suitable buffer.

-

Incubate the reaction and then quench it.

-

Extract the products and analyze by GC-MS or LC-MS.

General Protocol for Dehydrogenase (OsMAS) Assay:

-

Express and purify the recombinant OsMAS enzyme.

-

Prepare a reaction mixture with the enzyme, its substrate (a late-stage oxidized intermediate), and a cofactor (e.g., NAD⁺ or NADP⁺).

-

Monitor the reaction by spectrophotometrically measuring the change in absorbance corresponding to the reduction or oxidation of the cofactor.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in plant specialized metabolism research. The clustering of the core biosynthetic genes provides a fascinating model for studying the evolution and regulation of metabolic pathways in plants. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the functional genomics of momilactone synthesis. A deeper understanding of this pathway not only enhances our knowledge of plant defense mechanisms but also opens up possibilities for metabolic engineering to improve crop resilience and for the discovery of novel bioactive compounds for pharmaceutical applications. Future work should focus on the detailed kinetic characterization of all enzymes in the pathway and the elucidation of the intricate regulatory networks that control momilactone production in response to diverse environmental cues.

References

- 1. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a biosynthetic gene cluster in rice for momilactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP701A8: a rice ent-kaurene oxidase paralog diverted to more specialized diterpenoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Momilactones A, B, and Tricin in Rice Grain and By-Products are Potential Skin Aging Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Momilactone A in Moss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momilactone A, a diterpenoid lactone, is a bioactive natural product first identified for its potent allelopathic and phytoalexin activities in rice (Oryza sativa).[1][2][3] While extensively studied in higher plants, the discovery of momilactones in bryophytes, specifically mosses, has opened new avenues for research into their ecological roles, biosynthesis, and potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in mosses, detailing quantitative data, experimental protocols for its isolation and analysis, and the current understanding of its biosynthetic and signaling pathways. To date, momilactones have been naturally found in rice (Oryza lineage) and the mosses Hypnum plumaeforme (also known as Calohypnum plumiforme), Pseudoleskeella papillosa, and Plagiomnium acutum.[4][5][6]

Quantitative Data of this compound in Moss

The concentration of this compound in moss can vary depending on the species and environmental conditions. The following tables summarize the available quantitative data for this compound in Hypnum plumaeforme.

Table 1: Endogenous Concentration and Isolated Yield of this compound in Hypnum plumaeforme

| Parameter | Value | Reference |

| Isolated Yield | 8.4 mg/kg of plant | [1][7] |

| Endogenous Concentration | 58.7 µg/g dry weight | [5][8] |

Table 2: Secretion of this compound by Hypnum plumaeforme

| Parameter | Value | Reference |

| Secretion Level (Control) | 4.0 µg/g dry weight | [5] |

| Secretion as a Percentage of Endogenous Concentration | 7.3% | [5] |

| Induced Secretion (UV-irradiation) | 15-fold increase | [8] |

| Induced Secretion (Jasmonic acid) | 12 to 15-fold increase | [8] |

| Induced Secretion (Cantharidin) | 12 to 15-fold increase | [8] |

Experimental Protocols

Extraction and Isolation of this compound from Hypnum plumaeforme

This protocol is based on the methodology described in the first report of momilactones in moss.[1]

a. Plant Material:

-

Collect fresh Hypnum plumaeforme and air-dry.

b. Extraction:

-

Suspend the dried and powdered moss material in water.

-

Extract the aqueous suspension with ethyl acetate (B1210297) (EtOAc) three times.

-

Combine the EtOAc extracts, wash with water, and then dry in vacuo to yield the crude extract.[1]

c. Purification:

-

Subject the crude EtOAc extract to column chromatography on silica (B1680970) gel (e.g., 70-230 mesh).

-

Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of EtOAc (e.g., 5-100% EtOAc in hexane).[1]

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing this compound.

-

Further purify the combined fractions using reverse-phase High-Performance Liquid Chromatography (HPLC) on an ODS column to obtain pure this compound.[1]

d. Identification and Quantification:

-

Identify the purified compound as this compound by spectral analysis, including 2D-NMR, and by direct comparison with an authentic sample.[1]

-

Quantify the amount of this compound using a calibrated HPLC system.

Induction of this compound Secretion

This protocol outlines the experimental setup to study the effect of elicitors on this compound production and secretion.[2][8]

a. Moss Culture:

-

Grow Hypnum plumaeforme in a suitable liquid culture medium under controlled light and temperature conditions.

b. Elicitor Treatment:

-

UV Irradiation: Expose the moss cultures to UV-B radiation for a defined period.

-

Jasmonic Acid Treatment: Add jasmonic acid to the culture medium to a final concentration in the micromolar range.

-

Cantharidin (B1668268) Treatment: Add cantharidin, a protein phosphatase inhibitor, to the culture medium.

c. Sample Collection and Analysis:

-

After the treatment period, separate the moss tissue from the culture medium.

-

Extract this compound from both the moss tissue (endogenous) and the culture medium (secreted) using the extraction protocol described above.

-

Quantify the amount of this compound in both extracts using HPLC to determine the effect of the elicitors on production and secretion.[8]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Moss

The biosynthesis of this compound in moss, specifically in Calohypnum plumiforme, is known to involve a gene cluster.[9] This is a significant finding as it was the first discovery of a biosynthetic gene cluster in a lower plant.[9] The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP).[10]

Caption: Biosynthetic pathway of this compound in moss.

The biosynthesis of momilactones in the moss Hypnum plumaeforme is initiated from geranylgeranyl diphosphate (GGDP).[1] In rice, the first cyclization from GGDP is catalyzed by syn-copalyl diphosphate synthase (syn-CPS) to produce syn-copalyl diphosphate (syn-CDP).[1] The second cyclization converts syn-CDP into syn-pimara-7,15-diene by the action of syn-pimara-7,15-diene synthase (OsDTS2).[1] Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases (P450s), lead to the formation of this compound.[9] The moss Calohypnum plumiforme possesses a momilactone biosynthetic gene cluster consisting of four genes, though the types and arrangement of these genes differ from those in rice.[9]

Signaling for Induced this compound Production

The production and secretion of this compound in Hypnum plumaeforme are induced by various stress signals, suggesting its role as a defense molecule.[2][8]

Caption: Stress-induced signaling for this compound production.

UV irradiation, the plant hormone jasmonic acid, and the protein phosphatase inhibitor cantharidin have all been shown to significantly increase both the endogenous levels and the secretion of this compound in H. plumaeforme.[8] This suggests that a signaling cascade, potentially involving jasmonic acid-like substances, is activated in response to these stressors, leading to the upregulation of the momilactone biosynthetic pathway.[8] This response is analogous to the induction of phytoalexins in higher plants upon pathogen attack or other environmental stresses.[2]

Conclusion

The discovery of this compound in mosses has provided valuable insights into the chemical ecology and defense mechanisms of these early land plants. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to further investigate the biosynthesis, regulation, and potential applications of this intriguing natural product. The elucidation of the biosynthetic gene cluster in moss opens up possibilities for metabolic engineering and the production of momilactones for agricultural and pharmaceutical purposes. Further research into the signaling pathways governing momilactone production will undoubtedly uncover more about the intricate defense strategies of bryophytes and their evolutionary relationship with higher plants.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence [mdpi.com]

- 3. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biological roles of momilactones: achievements, challenges, and promising approaches to exploit their beneficial properties [frontiersin.org]

- 5. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound and B as allelochemicals from moss Hypnum plumaeforme: first occurrence in bryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secretion of this compound and B by the moss Hypnum plumaeforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Momilactone, an allelopathic substance of land plants produced by convergent evolution ~Identification of the first biosynthetic gene cluster in moss~ | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]

- 10. researchgate.net [researchgate.net]

Momilactone A: A Linchpin in Plant Defense and Allelopathy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Momilactone A, a diterpenoid phytoalexin, stands as a critical component in the sophisticated defense arsenal (B13267) of certain plants, most notably rice (Oryza sativa). This document provides a comprehensive technical overview of this compound's multifaceted role in plant immunity, acting as both a potent antimicrobial agent against pathogenic fungi and an allelochemical that suppresses the growth of competing plant species. We delve into the intricate biosynthesis of this compound, the signaling pathways that regulate its production, and its direct and indirect mechanisms of action. This guide also furnishes detailed experimental protocols for the study of this compound and presents key quantitative data to facilitate further research and potential applications in crop protection and drug development.

Introduction

Plants, as sessile organisms, have evolved a complex array of chemical defenses to ward off a multitude of biotic and abiotic stresses. Among these chemical shields are phytoalexins, antimicrobial compounds that are synthesized de novo and accumulate at the site of pathogen infection. This compound, first isolated from rice husks, is a prime example of such a compound, exhibiting a dual functionality that underscores its ecological significance.[1] Beyond its role as a phytoalexin, particularly against the devastating rice blast fungus Magnaporthe oryzae, this compound also functions as an allelochemical, exuded from roots to inhibit the growth of neighboring weeds.[1][2] This technical guide aims to consolidate the current understanding of this compound's pivotal role in plant defense, providing a valuable resource for researchers in plant science, pathology, and natural product chemistry.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process originating from the general isoprenoid pathway. The core of this pathway is localized within a biosynthetic gene cluster (BGC) found on chromosome 4 in rice, highlighting its evolutionary importance.[1][3] The pathway commences with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) and proceeds through a series of enzymatic modifications to yield this compound.

The key enzymes and intermediates in the this compound biosynthetic pathway are:

-

Geranylgeranyl Diphosphate (GGPP): The common precursor for many diterpenoids.

-

syn-Copalyl Diphosphate Synthase 4 (CPS4): Catalyzes the cyclization of GGPP to syn-copalyl diphosphate (syn-CDP).[4]

-

ent-Kaurene Synthase-like 4 (KSL4): Further cyclizes syn-CDP to the diterpene hydrocarbon intermediate, syn-pimara-7,15-diene.[4]

-

Cytochrome P450 Monooxygenases (CYP99A2/3): These enzymes are responsible for the oxidation of syn-pimara-7,15-diene.[4]

-

This compound Synthase (MAS1/2): A dehydrogenase that catalyzes a key oxidation step in the pathway.

-

Additional Cytochrome P450s (CYP701A8 and CYP76M14): These enzymes are involved in the final steps of momilactone biosynthesis, leading to the formation of this compound and B.

Regulation of this compound Production

The synthesis of this compound is tightly regulated and is induced by a variety of external stimuli, indicative of its role in stress response. Both biotic and abiotic elicitors can trigger the upregulation of the this compound biosynthetic pathway.

Biotic Elicitors:

-

Pathogen Attack: Infection by pathogens, such as the rice blast fungus Magnaporthe oryzae, is a potent inducer of this compound accumulation at the site of infection.[1][5]

-

Chitosan (B1678972): A component of fungal cell walls, chitosan acts as a microbe-associated molecular pattern (MAMP) that is recognized by the plant's immune system, leading to the induction of defense responses, including this compound synthesis.[5]

Abiotic Elicitors:

-

UV Radiation: Exposure to UV-C light has been shown to induce the accumulation of this compound in rice leaves.[5][6]

-

Heavy Metals: Treatment with heavy metal ions, such as copper chloride (CuCl₂), can also trigger this compound production.[6]

The signaling cascade that mediates the induction of this compound biosynthesis often involves the plant hormone jasmonic acid (JA) . Upon perception of stress signals, JA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This, in turn, releases transcription factors that activate the expression of defense-related genes, including those in the this compound biosynthetic gene cluster.[1][2][3]

Data Presentation

Inhibitory Concentrations of Momilactones

The biological activity of this compound and its related compound, Momilactone B, has been quantified against various plant species. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of their potency as allelochemicals.

| Compound | Target Species | IC₅₀ (µM) | Reference(s) |

| This compound | Echinochloa crus-galli (shoot) | 146 | [7] |

| Echinochloa crus-galli (root) | 91 | [7] | |

| Momilactone B | Echinochloa crus-galli (shoot) | 6.5 | [7] |

| Echinochloa crus-galli (root) | 6.9 | [7] |

Induction of Momilactone Production

The accumulation of momilactones in rice plants is significantly increased upon exposure to various elicitors.

| Elicitor | Plant Tissue | Momilactone | Fold Increase | Time Post-Treatment | Reference(s) |

| UV-C Irradiation | Rice Leaves | This compound & B | - | 3 days | [5] |

| CuCl₂ | Rice Leaves | This compound | - | 72 hours (peak) | [5] |

| FeCl₂ | Rice Seedlings | Momilactone B | 1.9 | - | [6] |

| CuCl₂ | Rice Seedlings | Momilactone B | 3.7 | - | [6] |

Note: Specific fold-increase values for UV-C and initial CuCl₂ treatments were not consistently reported in the reviewed literature, but significant increases were noted.

Experimental Protocols

Magnaporthe oryzae Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on the growth of the rice blast fungus, Magnaporthe oryzae.

Materials:

-

Magnaporthe oryzae culture

-

Potato Dextrose Agar (PDA) or Oatmeal Agar (OA) plates

-

Sterile distilled water

-

Hemocytometer

-

Rice seedlings (susceptible variety)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Atomizer or sprayer

-

Moist chamber (e.g., a plastic box with a lid and wet paper towels)

Procedure:

-

Fungal Culture and Spore Suspension Preparation:

-

Grow M. oryzae on PDA or OA plates at 25-28°C for 10-14 days until sporulation.

-

Flood the plates with sterile distilled water and gently scrape the surface with a sterile glass rod to release the conidia.

-

Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial concentration to 1 x 10⁵ to 1 x 10⁶ conidia/mL using a hemocytometer.[8][9]

-

-

Plant Preparation and Inoculation:

-

Grow rice seedlings to the 3-4 leaf stage.

-